
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one is an organic compound with the molecular formula C11H18O It is a cyclopentanone derivative, characterized by the presence of both isopropyl and allyl groups attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one typically involves the alkylation of cyclopentanone. One common method includes the use of isopropyl bromide and allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the following steps:
Preparation of Reactants: Isopropyl bromide and allyl bromide are prepared and purified.
Reaction: Cyclopentanone is reacted with the alkyl halides in the presence of a base.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Propan-2-ylcyclopentan-1-one: Lacks the allyl group, making it less reactive in certain substitution reactions.
3-Prop-2-enylcyclopentan-1-one: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one is unique due to the presence of both isopropyl and allyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a wider range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-propan-2-yl-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-9(8(2)3)6-7-11(10)12/h4,8-10H,1,5-7H2,2-3H3 |
Clave InChI |
AIICNFMIFLPZQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=O)C1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


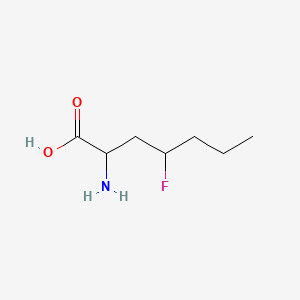
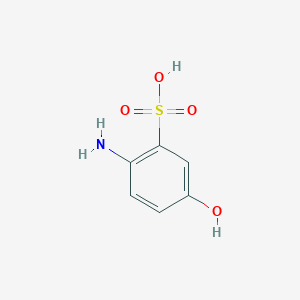
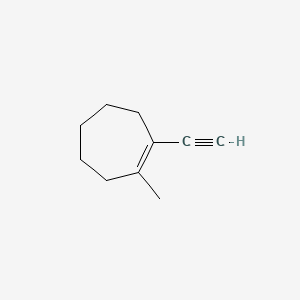
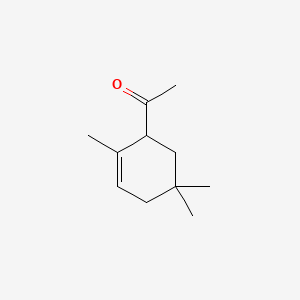
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
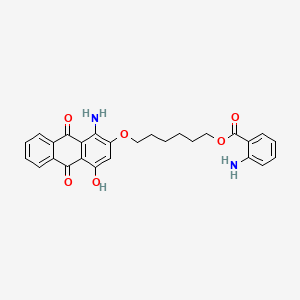

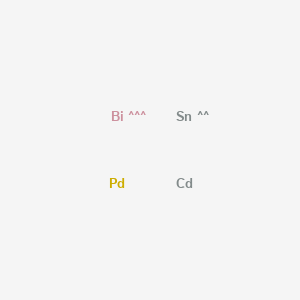
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


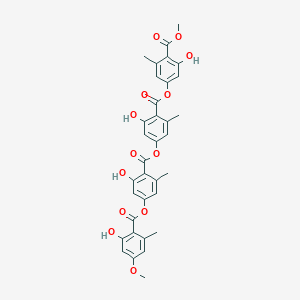
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
